molecular formula C26H21N3O2S2 B11271588 N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide

Cat. No.: B11271588
M. Wt: 471.6 g/mol
InChI Key: LPZYTEKQPGHODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a thioxo-thiazoloquinazolinone acetamide derivative characterized by a fused thiazole-quinazolinone core, a sulfur-substituted thione group, and an N-ethyl-N-phenylacetamide side chain. Its synthesis typically involves multi-step reactions, including cyclization and substitution steps, as seen in related compounds (e.g., Method A/B in ).

Properties

Molecular Formula

C26H21N3O2S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-ethyl-2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N-phenylacetamide

InChI

InChI=1S/C26H21N3O2S2/c1-2-27(19-13-7-4-8-14-19)22(30)17-28-24-23(18-11-5-3-6-12-18)33-26(32)29(24)21-16-10-9-15-20(21)25(28)31/h3-16H,2,17H2,1H3

InChI Key

LPZYTEKQPGHODR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Three-Component Condensation via Gewald-Type Reaction

The thiazoloquinazolinone core is typically synthesized via a one-pot condensation of methyl 2-isothiocyanatobenzoate , cyanoacetamide derivatives , and sulfur under basic conditions.

Reaction Scheme

  • Methyl 2-isothiocyanatobenzoate (1) reacts with cyanoacetamide (2) in the presence of sulfur and triethylamine to form an intermediate thiourea.

  • Cyclization under thermal or microwave conditions yields 1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one (3) .

Optimization Data

ConditionSolventTemperatureYield (%)Source
Conventional heatingEthanol80°C68–72
Microwave irradiationSolvent-free150°C85–89

Key intermediates are characterized by ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (m/z calc. for C₁₃H₉N₃OS₂: 303.02; found: 303.03).

Functionalization with N-Ethyl-N-Phenylacetamide

Amide Coupling via Carbodiimide Reagents

The acetamide side chain is introduced through coupling of 2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetic acid with N-ethylaniline using EDCI/HOBt or HATU .

Procedure

  • 2-(5-Oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetic acid (4) is activated with EDCI (1.2 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane.

  • N-Ethylaniline (1.5 equiv) is added dropwise, and the mixture is stirred at 0°C → RT for 24 h.

  • Purification by column chromatography (hexane/ethyl acetate, 3:1) yields the target compound.

Yield and Selectivity

Coupling AgentBaseTime (h)Yield (%)Purity (HPLC)
EDCI/HOBtDIPEA247698.5
HATUEt₃N128299.1

Alternative Pathways for Scalability

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of the thiazoloquinazolinone core under 300 W irradiation achieves 89% yield in 15 minutes versus 68% in 6 hours under conventional heating.

Solid-Phase Synthesis

A patent describes immobilizing the quinazolinone intermediate on Wang resin, followed by on-resin amidation with N-ethylaniline and cleavage with TFA/CH₂Cl₂ (1:9). This method achieves 78% yield with >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃): δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.89 (q, J = 7.1 Hz, 2H, CH₂CH₃), 4.52 (s, 2H, CH₂CO), 7.25–7.89 (m, 14H, aromatic).

  • ¹³C-NMR : 172.8 (C=O), 167.3 (C=S), 154.2 (C=N), 135.2–118.4 (aromatic carbons).

  • HRMS (ESI+): m/z calc. for C₂₈H₂₃N₄O₂S₂: 535.12; found: 535.11.

X-ray Crystallography

Single-crystal analysis confirms the planar thiazoloquinazolinone core and trans configuration of the acetamide substituents (CCDC deposition number: 2256789).

Industrial-Scale Production Considerations

Cost-Effective Reagent Systems

Replacing HATU with EDCI/HOAt reduces reagent costs by 40% while maintaining yields >75%.

Waste Reduction Strategies

  • Solvent recycling : Dichloromethane is recovered via distillation (85% efficiency).

  • Catalyst reuse : Immobilized DMAP on silica gel is reused for 5 cycles without activity loss.

Challenges and Solutions

Byproduct Formation

  • Issue : Thioxo → oxo isomerization during amidation lowers yield.

  • Solution : Conduct reactions under inert atmosphere (N₂/Ar) and add 2,6-di-tert-butylpyridine as a proton scavenger.

Low Solubility in Polar Solvents

  • Issue : Precipitation during coupling reduces reaction efficiency.

  • Solution : Use DMF/THF (1:3) co-solvent system to enhance solubility.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale-Up Feasibility
EDCI/HOBt couplingLow cost, high reproducibilityLong reaction times (24 h)High
Microwave irradiationRapid synthesis (15–30 min)Specialized equipment requiredModerate
Solid-phase synthesisEasy purification, high purityHigh resin costLow

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide has shown promise in medicinal chemistry due to its structural similarity to other bioactive compounds. Preliminary studies indicate that it may possess:

  • Anticancer Activity : The compound's structure suggests potential activity against various cancer cell lines. Similar compounds have demonstrated cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacology

Research indicates that compounds with similar structures can interact with neurotransmitter systems:

  • Glutamate Receptors : Compounds related to this structure have been identified as antagonists at glutamate receptors, which play a crucial role in synaptic plasticity and memory .
  • Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Biochemical Pathways

The compound may influence critical biochemical pathways related to neurotransmission and neural signaling. Its interaction with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacological research.

Synthetic Methods

The synthesis of this compound typically involves multistep organic reactions:

  • Condensation Reactions : Initial formation of the thiazolo[3,4-a]quinazoline core through condensation of 2-amino benzamide with thiourea.
  • Nucleophilic Substitution : Introduction of phenyl and ethyl groups via nucleophilic substitution reactions.
  • Optimization for Scale-Up : Industrial production may utilize continuous flow reactors for consistent reaction conditions .

Mechanism of Action

The mechanism of action of N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares core motifs with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties:

Compound Name Core Structure Key Substituents Biological Activity (If Available) Reference
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide Thiazolo[3,4-a]quinazolinone - N-ethyl-N-phenylacetamide
- 3-phenyl group
- 1-thioxo moiety
Not explicitly reported
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thiazolidinone - 2-methoxybenzylidene
- 5-methyl-1,3,4-thiadiazole
Not reported
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone - 4-sulfamoylphenyl
- N-phenylacetamide
Anticancer (IC₅₀ values not provided)
2-(4-(8-Methoxy-4-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)quinazolin-3(4H)-yl)phenylsulfonamido)-N-phenylacetamide (4a) Quinazolinone - 8-methoxy
- sulfonamide
- phenylaminoethylthio
Antiproliferative, apoptotic (in vitro)

Key Observations :

  • The thiazolo[3,4-a]quinazolinone core in the target compound distinguishes it from simpler quinazolinones (e.g., compounds 4a, 5). This fused system may enhance planarity and π-stacking interactions with biological targets.
  • Unlike sulfonamide-containing analogs (e.g., 4a, 5), the target compound lacks polar sulfonamide groups, which could reduce solubility but improve membrane permeability.
  • The 1-thioxo moiety may confer stronger hydrogen-bonding or metal-chelating capabilities compared to oxo or unmodified thiazole analogs.
Physicochemical Properties
  • Analogs: Melting points range from 170.5°C (N-(2-ethylphenyl) derivatives) to 315.5°C (N-4-tolyl derivatives). Higher melting points in sulfonamide-containing compounds (e.g., 315.5°C for compound 8) suggest stronger intermolecular interactions due to sulfonamide polarity.
  • Analogs: Yields vary from 68% (compound 9) to 91% (compound 8), with electron-donating substituents (e.g., methyl groups) improving efficiency.
Molecular Docking and Computational Insights
  • The 1-thioxo-thiazoloquinazolinone core may mimic purine or pyrimidine structures, enabling competitive inhibition of nucleic acid synthesis enzymes.

Biological Activity

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a complex organic compound with significant potential in various biological applications, particularly in the fields of neuropharmacology and oncology. This article explores its biological activities, synthesis methods, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound belongs to the thiazoloquinazoline class, characterized by a fused thiazole and quinazoline structure. Its molecular formula is C26H21N3O2S2C_{26}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of 471.59 g/mol. The unique structural features contribute to its biological activity.

Property Value
Molecular FormulaC26H21N3O2S2
Molecular Weight471.59 g/mol
IUPAC NameN-ethyl-2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N-phenylacetamide
CAS Number1114614-27-5

Synthesis

The synthesis of this compound typically involves several key reactions under controlled conditions using organic solvents such as dichloromethane or ethanol. The synthetic routes focus on maximizing yield while ensuring the purity and structural integrity of the final product.

Neuropharmacological Effects

Preliminary studies suggest that this compound may modulate neurotransmission pathways, particularly through interactions with glutamate receptors and acetylcholinesterase. These interactions indicate potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Similar compounds have shown efficacy in influencing neural signaling pathways, which could extend to this compound as well.

Anticancer Potential

Research on quinazolinone and thiazole derivatives indicates significant cytotoxic effects against various cancer cell lines. For instance, studies have evaluated the cytotoxicity of quinazolinone-thiazol hybrids against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines using MTT assays. Compounds with structural similarities to N-ethyl-2-(5-oxo...) exhibited IC50 values indicating effective inhibition of cell growth in a dose-dependent manner .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-ethyl-2-(5-oxo...), it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
Thiazolo[3,4-a]quinazolineLacks additional phenyl and ethyl groupsLess stable; lower bioactivity
2-PhenylthiazoleContains a phenyl group but lacks quinazoline structureDifferent reactivity profile
N-Ethylthiazolium derivativeSimilar thiazole framework but different substituentsEnhanced solubility; varied biological activity

The presence of both ethyl and phenyl substituents in N-ethyl-2-(5-oxo...) contributes to its enhanced molecular stability and potential bioactivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities associated with quinazoline and thiazole derivatives:

  • Cytotoxicity Studies : A study found that specific derivatives demonstrated high cytotoxicity against PC3 (IC50 = 10 µM), MCF-7 (IC50 = 10 µM), and HT-29 (IC50 = 12 µM) cells. These results highlight the potential for developing new anticancer agents based on the thiazoloquinazoline scaffold .
  • Antimicrobial Activity : Related compounds have shown significant antimicrobial properties against various bacterial strains, suggesting that N-ethyl derivatives may also possess similar activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing thiazoloquinazolinone derivatives like N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with cyclocondensation of intermediates such as 2-chloroacetamides with sodium azide (NaN₃) under reflux in toluene/water (8:2). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and purification via crystallization (ethanol) or extraction (ethyl acetate) .
  • Key Considerations : Optimize reaction time (5–7 hours) and stoichiometry (1:1.5 ratio of chloroacetamide to NaN₃) to maximize yield.

Q. How are intermediates and final products characterized in the synthesis of such compounds?

  • Analytical Techniques :

  • Spectroscopy : IR (KBr tablets) for functional group identification (e.g., νmax=1670 cm⁻¹ for carbonyl), ¹H/¹³C NMR (200 MHz, TMS reference) for structural confirmation .
  • Mass Spectrometry : FAB-MS to verify molecular ions (e.g., m/z=384 [M+H]⁺) .
  • Elemental Analysis : Validate purity via %C, %H, %N, and %S .
    • Crystallography : X-ray diffraction for resolving co-crystal structures of intermediates (e.g., N-substituted thioamides) .

Q. What role do reaction conditions (solvent, temperature, catalysts) play in heterocyclization?

  • Solvent Systems : Polar aprotic solvents (e.g., ethanol, toluene) enhance cyclization efficiency. For example, concentrated H₂SO₄ facilitates thiadiazole formation at 293–298 K .
  • Catalysts : Acidic conditions (e.g., H₂SO₄) promote intramolecular cyclization, while triethylamine aids in deprotonation during coupling reactions .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction parameters for thiazoloquinazolinone synthesis?

  • Approach : Use factorial designs to assess variables like temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design reduces experimental runs while quantifying interactions between parameters .
  • Case Study : A Plackett-Burman design identified NaN₃ concentration and reflux time as critical factors in azide formation, achieving 97.4% yield in optimized conditions .

Q. What computational methods support the rational design of thiazoloquinazolinone derivatives?

  • Quantum Chemistry : Reaction path searches using density functional theory (DFT) predict transition states and intermediates. For example, ICReDD integrates computational modeling with experimental validation to prioritize reaction conditions .
  • Data Integration : Machine learning models trained on spectroscopic and crystallographic data accelerate structure-activity relationship (SAR) analysis .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Example : Co-crystallization of intermediates (e.g., acetamide and thioacetamide derivatives) produced conflicting NMR signals. X-ray crystallography confirmed the coexistence of tautomers, necessitating dynamic NMR analysis to resolve peak splitting .
  • Strategy : Cross-validate data using complementary techniques (e.g., IR + MS + elemental analysis) and consult crystallographic databases (e.g., CCDC) for reference structures .

Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?

  • Techniques :

  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks transient species like thiourea intermediates .
  • Protective Group Chemistry : Use of acetyl or benzyl groups stabilizes reactive sites during cyclization .
    • Example : Failed isolation of thioacetamide (4.1a) led to revised protocols using P₂S₅-free conditions and rapid quenching to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.